
Pyrazole derivative 34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivative 34 is a member of the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivative 34 typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to reflux for several hours to ensure complete cyclization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of transition-metal catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Pyrazole derivative 34 undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation of pyrazole derivatives can lead to the formation of pyrazolines and pyrazolidines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazolines, pyrazolidines.
Substitution: Halogenated pyrazoles, nitropyrazoles, sulfonated pyrazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrazole derivative 34 involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. In cancer cells, it may interfere with cell signaling pathways, inducing apoptosis or inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Similar Compounds:
Pyrazole: The parent compound with a simple five-membered ring structure containing two nitrogen atoms.
Pyrazoline: A reduced form of pyrazole with a partially saturated ring.
Pyrazolidine: A fully saturated form of pyrazole.
Comparison:
Properties
Molecular Formula |
C23H17Cl2F3N4O2S2 |
|---|---|
Molecular Weight |
573.4 g/mol |
IUPAC Name |
2-[1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-methylsulfonylpyrazol-3-yl]-5-[1-(trifluoromethyl)cyclobutyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C23H17Cl2F3N4O2S2/c1-36(33,34)19-17(20-29-30-21(35-20)22(11-4-12-22)23(26,27)28)31-32(16-6-3-2-5-15(16)25)18(19)13-7-9-14(24)10-8-13/h2-3,5-10H,4,11-12H2,1H3 |
InChI Key |
JEHNKOMECQRUIV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N(N=C1C2=NN=C(S2)C3(CCC3)C(F)(F)F)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


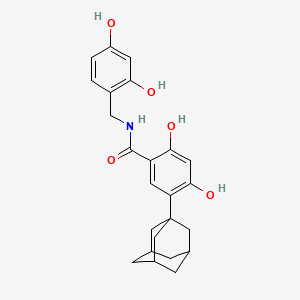
![4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[1-(2-hydroxyethyl)-4-methyl-5-[[2-(methylamino)ethylamino]methyl]imidazol-2-yl]methoxy]pyridine-3-carbonitrile](/img/structure/B10835705.png)
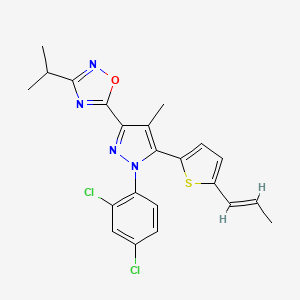

![1-fluoro-2-[4-(5-fluoropyrimidin-2-yl)phenyl]-N-hydroxy-3-phenylcyclopropane-1-carboxamide](/img/structure/B10835716.png)

![2-[[5-[(2-Morpholin-4-ylethylamino)methyl]-4-(4-phenylphenyl)-1,3-oxazol-2-yl]methoxy]-4-phenylpyridine-3-carbonitrile](/img/structure/B10835723.png)
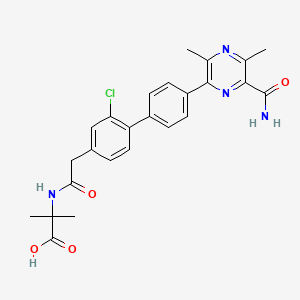

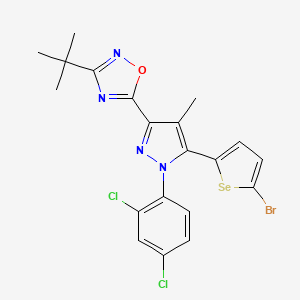
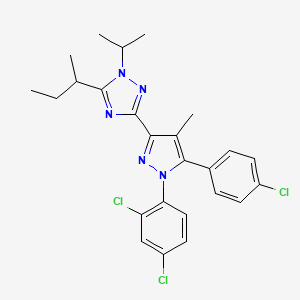
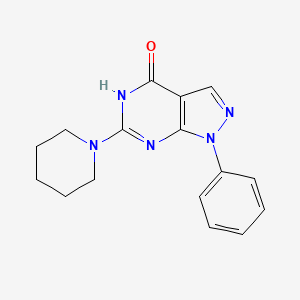
![1-[2-(2-methyl-3-phenylphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]propan-2-ol](/img/structure/B10835756.png)

